molecular formula C13H18O2 B7845283 3'-Methyl-4'-n-propoxypropiophenone

3'-Methyl-4'-n-propoxypropiophenone

Cat. No.: B7845283
M. Wt: 206.28 g/mol
InChI Key: LAVFSHZPHCZWNJ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-(3-methyl-4-propoxyphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-4-8-15-13-7-6-11(9-10(13)3)12(14)5-2/h6-7,9H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVFSHZPHCZWNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3'-Methyl-4'-n-propoxypropiophenone typically involves the Friedel-Crafts acylation reaction. In this process, propiophenone is reacted with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow reactors and large-scale batch reactors are commonly used to handle the large volumes of reactants and products. The process is monitored using advanced analytical techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 3'-Methyl-4'-n-propoxypropiophenone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) are used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions.

  • Reduction: Reduction reactions can produce alcohols or amines as the major products.

  • Substitution: Substitution reactions can lead to the formation of halogenated derivatives or esters.

Scientific Research Applications

3'-Methyl-4'-n-propoxypropiophenone has various applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

  • Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: It is utilized in the production of fine chemicals and materials, such as catalysts and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which 3'-Methyl-4'-n-propoxypropiophenone exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Hypothetical Data Table for Comparative Analysis

Property This compound 4'-Methoxypropiophenone 4'-Hydroxypropiophenone
Molecular Formula C₁₃H₁₈O₂ C₁₀H₁₂O₂ C₉H₁₀O₂
Molecular Weight (g/mol) 206.13 164.20 150.18
Predicted LogP (Lipophilicity) ~3.2 ~1.8 ~1.5
Aromatic Proton Shifts (¹H) δ 6.5–7.5 (multiplet) δ 6.8–7.3 (AA’BB’) δ 6.6–7.4 (broad)
Alkoxy Group Shifts (¹H) δ 1.0 (triplet), 1.5 (sextet) δ 3.88 (singlet) δ 5.2 (broad, OH)

Note: Data are theoretical estimates based on substituent trends and referenced methodologies .

4. Key areas for investigation include:

Synthetic Pathways : Optimization of alkylation reactions to introduce n-propoxy groups.

Biological Screening: Assessment of antimicrobial or insect-repellent activity, leveraging insights from benzofuran and phenylphenalenone analogs .

Spectroscopic Benchmarking : Full NMR and MS characterization to establish reference data.

Biological Activity

3'-Methyl-4'-n-propoxypropiophenone is an organic compound with the molecular formula C₁₃H₁₈O₂. It is a derivative of propiophenone, featuring a methyl group at the 3' position and a propoxy group at the 4' position on the benzene ring. This compound has garnered attention due to its potential biological activities, which are explored in various scientific and industrial applications.

The synthesis of this compound typically involves Friedel-Crafts acylation , where propiophenone is reacted with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction is conducted under anhydrous conditions to prevent catalyst hydrolysis. The compound undergoes various chemical reactions, including oxidation, reduction, and substitution, which can yield diverse products depending on the conditions applied.

The biological activity of this compound may involve interactions with specific molecular targets such as enzymes or receptors. Its unique structure allows it to engage in biochemical pathways that can influence cellular processes. For example, in drug discovery contexts, this compound may exhibit effects on metabolic pathways or enzyme mechanisms.

Biological Activity

Research into the biological activity of this compound has revealed several potential applications:

  • Antimicrobial Activity : Initial studies suggest that compounds similar to this compound may disrupt bacterial cell walls or interfere with metabolic processes, potentially leading to antibacterial effects .
  • Enzyme Interaction : The compound may interact with various enzymes, influencing their activity and thus affecting metabolic pathways within cells .

Case Studies

  • Antimicrobial Efficacy : A study explored the efficacy of various propiophenone derivatives against bacterial strains. Results indicated that certain derivatives exhibited significant antimicrobial properties, which could be attributed to structural features similar to those found in this compound .
  • Stereochemical Studies : Research on the stereoselectivity of reactions involving this compound showed that its conformational bias could lead to selective reactions with nucleophiles, affecting its biological interactions .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound NameStructure FeaturesNotable Biological Activity
4'-MethylpropiophenoneMethyl group at para positionModerate antimicrobial properties
3'-MethylpropiophenoneMethyl group at meta positionLimited enzyme interaction studies
This compoundMethyl and propoxy groupsPotential for enhanced enzyme interaction

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